Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)-
Overview
Description
Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)- is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzenesulfonamide group attached to a p-(dimethylamino)phenyl)azo moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)- typically involves the diazotization of p-(dimethylamino)aniline followed by coupling with benzenesulfonamide. The reaction conditions often include the use of acidic media to facilitate the diazotization process and a basic medium for the coupling reaction. The overall reaction can be summarized as follows:
- p-(dimethylamino)aniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then reacted with benzenesulfonamide in a basic medium to yield the final product.
Industrial Production Methods
In industrial settings, the production of benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)- is carried out in large-scale reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to various physiological effects. The compound’s azo group also allows it to participate in electron transfer reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the azo group, making it less versatile in terms of chemical reactivity.
p-(Dimethylamino)azobenzene: Contains the azo group but lacks the sulfonamide functionality, limiting its biological applications.
Uniqueness
Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)- is unique due to the combination of the sulfonamide and azo functionalities, which confer both chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-18(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)21(15,19)20/h3-10H,1-2H3,(H2,15,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUPTIDAKYYKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036168 | |
Record name | 4-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680422 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2435-64-5 | |
Record name | 4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2435-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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